molecular formula C18H22ClN5O B11247374 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11247374
M. Wt: 359.9 g/mol
InChI Key: SDEUJEAYCREJOJ-UHFFFAOYSA-N
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Description

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a pyrimidine ring substituted with N,N,6-trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the 3-Chlorobenzoyl Group: The piperazine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-piperazine derivative.

    Formation of the Pyrimidine Ring: The final step involves the reaction of the 3-chlorobenzoyl-piperazine derivative with N,N,6-trimethylpyrimidin-4-amine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a phenyl group instead of a chlorobenzoyl group.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and similar substituents.

Uniqueness

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22ClN5O

Molecular Weight

359.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H22ClN5O/c1-13-11-16(22(2)3)21-18(20-13)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,7-10H2,1-3H3

InChI Key

SDEUJEAYCREJOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N(C)C

Origin of Product

United States

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